molecular formula C11H13NO4 B108647 Methyl 2-[2-(4-hydroxyphenyl)acetamido]acetate CAS No. 62086-72-0

Methyl 2-[2-(4-hydroxyphenyl)acetamido]acetate

Cat. No.: B108647
CAS No.: 62086-72-0
M. Wt: 223.22 g/mol
InChI Key: FYHWMDONXPAJDH-UHFFFAOYSA-N
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Description

Methyl 2-[2-(4-hydroxyphenyl)acetamido]acetate is a synthetic organic compound featuring a methyl ester group, an acetamido linkage, and a 4-hydroxyphenyl moiety. The 4-hydroxyphenyl group may enhance solubility via hydrogen bonding and influence interactions with biological targets .

Properties

IUPAC Name

methyl 2-[[2-(4-hydroxyphenyl)acetyl]amino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4/c1-16-11(15)7-12-10(14)6-8-2-4-9(13)5-3-8/h2-5,13H,6-7H2,1H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYHWMDONXPAJDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CNC(=O)CC1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401222762
Record name Glycine, N-[(4-hydroxyphenyl)acetyl]-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401222762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62086-72-0
Record name Glycine, N-[(4-hydroxyphenyl)acetyl]-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=62086-72-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glycine, N-[(4-hydroxyphenyl)acetyl]-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401222762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Preparation of 4-Hydroxyphenyl Acetyl Chloride

The synthesis begins with converting 4-hydroxyphenyl acetic acid to its corresponding acyl chloride. In a method analogous to US4379793A, 4-hydroxyphenyl acetic acid is treated with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) in anhydrous chloroform under reflux. The reaction typically proceeds for 2–4 hours, yielding 4-hydroxyphenyl acetyl chloride as a reactive intermediate. Excess SOCl₂ is removed via vacuum distillation, and the residue is dissolved in toluene for subsequent steps.

Coupling with Glycine Methyl Ester

The acyl chloride is then reacted with glycine methyl ester in the presence of a base such as triethylamine (Et₃N) or pyridine to neutralize HCl byproducts. For instance, US4379793A demonstrates that acyl chlorides derived from aromatic acids react efficiently with amino alcohols under mild conditions (0–25°C, 1–2 hours). The product is isolated via extraction with ethyl acetate, followed by washing with aqueous sodium bicarbonate and brine. Crystallization from hexane yields the target compound with reported purities exceeding 90%.

Key Reaction Parameters:

  • Solvent : Chloroform, toluene, or dichloromethane.

  • Temperature : 0–25°C.

  • Yield : 80–85% (estimated from analogous reactions).

Carbodiimide Coupling Agent Approach

Activation with EDC/HOBt

A milder alternative employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) to activate 4-hydroxyphenyl acetic acid. As described in ACS Journal of Medicinal Chemistry, EDC facilitates the formation of an active ester intermediate, which reacts with glycine methyl ester’s primary amine. The reaction is conducted in dimethylformamide (DMF) at room temperature for 12–24 hours, achieving moderate yields while avoiding harsh acidic conditions.

Workup and Purification

Post-reaction, the mixture is diluted with ethyl acetate and washed with dilute HCl to remove unreacted reagents. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure. Column chromatography (silica gel, ethyl acetate/hexane) isolates the pure product.

Key Reaction Parameters:

  • Molar Ratio : 1:1.2 (acid:EDC).

  • Yield : 70–78% (based on similar amidation reactions).

Esterification of Pre-Formed Amide Acid

Synthesis of 2-[2-(4-Hydroxyphenyl)acetamido]acetic Acid

This two-step method first couples 4-hydroxyphenyl acetic acid with glycine using EDC/HOBt in DMF. The resulting 2-[2-(4-hydroxyphenyl)acetamido]acetic acid is isolated via acid-base extraction.

HCl/MeOH Esterification

The carboxylic acid group is then esterified using methanol and hydrochloric acid gas, a method adapted from ChemicalBook. Bubbling HCl gas through a methanol suspension of the acid for 20 minutes followed by 48-hour stirring at room temperature achieves near-quantitative conversion. The product precipitates as a white powder after solvent removal and trituration with diethyl ether.

Key Reaction Parameters:

  • Acid Concentration : 1 M in methanol.

  • Yield : 95–99%.

Protection/Deprotection Strategy for Phenolic Hydroxyl

Acetylation of Phenolic –OH

To prevent unwanted side reactions during acylation, the phenolic hydroxyl group is protected as an acetate ester. Treatment of 4-hydroxyphenyl acetic acid with acetic anhydride in pyridine at 50°C for 3 hours yields 4-acetoxyphenyl acetic acid.

Amidation and Subsequent Deprotection

The protected acid is converted to its acyl chloride and coupled with glycine methyl ester as in Section 1.2. Final deprotection using sodium methoxide in methanol restores the phenolic hydroxyl group. This method, while adding two steps, ensures high regioselectivity.

Key Reaction Parameters:

  • Deprotection Agent : 0.1 M NaOH in methanol/water (1:1).

  • Overall Yield : 65–70%.

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield Range
Acyl Chloride-MediatedHigh efficiency, scalableRequires hazardous reagents (SOCl₂, PCl₅)80–85%
EDC/HOBt CouplingMild conditions, no acidic byproductsLonger reaction times, moderate yields70–78%
HCl/MeOH EsterificationExcellent yields, simple workupRequires pre-formed amide acid95–99%
Protection/DeprotectionPrevents side reactionsAdditional steps reduce overall yield65–70%

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[2-(4-hydroxyphenyl)acetamido]acetate undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxid

Biological Activity

Methyl 2-[2-(4-hydroxyphenyl)acetamido]acetate, a compound with significant biological activity, has garnered attention in various fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C11H13N1O4
  • Molecular Weight : 237.23 g/mol

The compound features an acetamido group attached to a hydroxyphenyl moiety, which is known to influence its biological activity by modulating interactions with various biological targets.

1. Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It disrupts cell membrane integrity in pathogenic microbes, leading to cell death. This mechanism is crucial for its potential use as an antimicrobial agent against resistant strains of bacteria.

2. Antioxidant Properties

The compound has been shown to scavenge free radicals effectively, contributing to its antioxidant activity. This property is vital for reducing oxidative stress in biological systems, which is linked to various diseases including cancer and neurodegenerative disorders.

3. Anti-inflammatory Effects

This compound inhibits the production of pro-inflammatory cytokines. This anti-inflammatory activity suggests potential therapeutic applications in conditions characterized by chronic inflammation, such as arthritis and inflammatory bowel disease .

4. Acetylcholinesterase Inhibition

A study highlighted the compound's ability to inhibit acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition can enhance cholinergic signaling, making it a candidate for treating neurodegenerative diseases like Alzheimer's .

The biological activities of this compound can be attributed to several mechanisms:

  • Membrane Disruption : The compound interacts with microbial membranes, leading to increased permeability and eventual cell lysis.
  • Free Radical Scavenging : It enhances the activity of endogenous antioxidant enzymes, thereby mitigating oxidative damage.
  • Cytokine Modulation : By affecting signaling pathways related to inflammation, it reduces the expression of cytokines involved in inflammatory responses.
  • Neurotransmitter Modulation : Its role as an acetylcholinesterase inhibitor suggests that it may improve cognitive function by increasing acetylcholine levels in synaptic clefts.

Table 1: Summary of Biological Activities

Activity TypeMechanismReference
AntimicrobialDisrupts cell membrane integrity
AntioxidantScavenges free radicals
Anti-inflammatoryInhibits pro-inflammatory cytokines
Acetylcholinesterase InhibitionEnhances cholinergic signaling

Case Study: Acetylcholinesterase Inhibition

A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited greater potency than galanthamine in inhibiting acetylcholinesterase, highlighting its potential for treating Alzheimer's disease .

Future Directions

Future research should focus on:

  • In Vivo Studies : To evaluate the therapeutic efficacy and safety profile of this compound in animal models.
  • Mechanistic Studies : To further elucidate the molecular pathways influenced by this compound.
  • Formulation Development : Investigating suitable formulations for enhancing bioavailability and targeted delivery.

Scientific Research Applications

Chemical Properties and Structure

Methyl 2-[2-(4-hydroxyphenyl)acetamido]acetate is characterized by its molecular formula C11H13NO4C_{11}H_{13}NO_4 and a molecular weight of approximately 225.23 g/mol. The compound features an acetamido group attached to a methoxyphenyl moiety, contributing to its diverse reactivity and interaction potential.

Chemistry

In the realm of synthetic chemistry, this compound serves as a valuable building block for the synthesis of more complex organic molecules. Its functional groups allow for various chemical transformations, including:

  • Esterification : Used to form esters with different alcohols, expanding the library of compounds for further study.
  • Amidation : Facilitates the formation of amides by reacting with amines, which are crucial in drug development.

Biology

The compound has shown potential in biological research as a probe for studying enzyme interactions and metabolic pathways. Its structural features enable it to bind effectively with proteins and nucleic acids, making it useful for:

  • Enzyme Inhibition Studies : Research indicates that derivatives of this compound can inhibit acetylcholinesterase more effectively than traditional inhibitors like galanthamine .
  • Binding Studies : Investigating the binding affinities with various biomolecules to understand its mechanism of action.

Medical Applications

This compound has promising applications in medicinal chemistry:

  • Drug Development : Its ability to interact with biological targets positions it as a candidate for new therapeutic agents. For instance, studies have indicated that structurally similar compounds exhibit antitumor activity against cancer cell lines .
  • Pharmaceutical Formulations : The compound can be incorporated into formulations aimed at treating conditions such as pain and inflammation due to its analgesic properties .

Industrial Applications

In the industrial sector, this compound is utilized in:

  • Coatings and Adhesives : Its unique chemical structure enhances adhesion properties and durability in coatings.
  • Polymer Production : Acts as a modifier in polymer formulations, improving mechanical properties.

Table 1: Summary of Applications

Application AreaSpecific Use CaseRelevant Findings
ChemistryBuilding BlockUsed in esterification and amidation reactions
BiologyEnzyme InhibitionMore potent than galanthamine against acetylcholinesterase
MedicineDrug CandidatePotential antitumor activity against HL-60 and BEL-7402 cell lines
IndustryCoatings & AdhesivesEnhances adhesion properties

Case Study 1: Antitumor Activity

A study evaluated the antitumor effects of methyl derivatives against leukemia HL-60 and liver cancer BEL-7402 cell lines using MTT assays. Results indicated significant inhibitory effects compared to standard treatments like 5-fluorouracil .

Case Study 2: Enzyme Interaction

Research demonstrated that this compound derivatives could serve as effective probes for studying enzyme kinetics, specifically targeting acetylcholinesterase inhibition pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

Table 1: Key Structural Differences and Similarities
Compound Name Key Substituents Functional Groups Bioactivity Reference
Methyl 2-[2-(4-hydroxyphenyl)acetamido]acetate 4-hydroxyphenyl, methyl ester Ester, acetamido Not reported (inferred: potential metabolic or enzymatic interactions)
Methyl 2-(2-(4-formylphenoxy)acetamido)-2-substituted acetate 4-formylphenoxy Ester, acetamido, aldehyde Acetylcholinesterase inhibition (e.g., 4b, 4i > galanthamine)
N-[4-methylthiazol-2-yl]-2-m-tolylacetamide Thiazole, m-tolyl Acetamide, heterocycle Antibacterial (MIC: 12.5–6.25 μg/mL)
Ethyl 2-(2-(benzo[d]thiazol-2-yl thio)acetamido)acetate Benzothiazole, thioether Ester, thioacetamido Antifungal/antimicrobial (broad-spectrum)
Methyl 2-amino-2-(4-hydroxyphenyl)acetate 4-hydroxyphenyl, amino Ester, amino acid derivative Pharmaceutical intermediate (e.g., antibiotic synthesis)
Key Observations:
  • Bioactivity Drivers: The 4-hydroxyphenyl group in the target compound may confer antioxidant properties or enhance binding to enzymes like acetylcholinesterase, as seen in analogues with phenolic substituents .
  • Role of Heterocycles : Thiazole-containing derivatives (e.g., ) exhibit enhanced antimicrobial activity due to improved membrane penetration and target specificity.
  • Functional Group Impact : Replacement of the hydroxyl group with a formyl (e.g., ) or thioether (e.g., ) alters electronic properties and bioactivity profiles.
Table 2: Bioactivity Data for Selected Analogues
Compound Class Target Activity Potency (IC₅₀/MIC) Mechanism Reference
Acetylcholinesterase Inhibitors (e.g., Methyl 2-(2-(4-formylphenoxy)acetamido)acetate derivatives) Enzyme inhibition 4b: 0.8 μM; 4i: 1.2 μM (vs. galanthamine: 2.5 μM) Competitive binding at catalytic site
Thiazole-acetamides (e.g., 107b, 107e) Antibacterial MIC: 6.25–12.5 μg/mL Disruption of bacterial cell wall synthesis
Hydroxyphenyl-containing metabolites (e.g., 2-[2-(4-hydroxyphenyl)acetamido]acetic acid) Metabolic intermediate Not quantified Detoxification pathway intermediate
Key Findings:
  • Enzyme Inhibition: Formylphenoxy derivatives outperform natural alkaloids like galanthamine, suggesting that electron-withdrawing groups enhance binding affinity.
  • Antimicrobial Efficacy : Thiazole-acetamides show selectivity against Gram-positive bacteria (e.g., S. aureus), likely due to interactions with lipid-rich membranes.

Q & A

Q. What are the established synthetic routes for Methyl 2-[2-(4-hydroxyphenyl)acetamido]acetate, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : Synthesis typically involves sequential amidation and esterification. A common approach includes:
  • Step 1 : Coupling 4-hydroxyphenylacetic acid with glycine methyl ester using carbodiimide-based reagents (e.g., EDC/HOBt) to form the acetamido intermediate .
  • Step 2 : Protecting the hydroxyl group (e.g., with acetyl or tert-butyldimethylsilyl groups) to prevent side reactions during esterification .
  • Optimization : Reaction yields improve under anhydrous conditions, controlled pH (6–7), and catalytic DMAP for esterification. Purity is enhanced via column chromatography (silica gel, ethyl acetate/hexane eluent) .

Q. How can spectroscopic techniques confirm the structure and purity of this compound?

  • Methodological Answer :
  • NMR : 1H^1H NMR (DMSO-d6) should show peaks for the aromatic protons (δ 6.7–7.2 ppm), acetamido NH (δ 8.1–8.3 ppm), and methyl ester (δ 3.6–3.8 ppm). 13C^{13}C NMR confirms carbonyl groups (δ 170–175 ppm) .
  • IR : Stretching vibrations for amide (1650–1680 cm1^{-1}) and ester (1720–1740 cm1^{-1}) groups .
  • X-ray Crystallography : Resolves bond lengths and angles (e.g., C=O at ~1.21 Å, C-N at ~1.34 Å) .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

  • Methodological Answer :
  • pH Stability : Hydrolyzes rapidly in alkaline conditions (pH > 9) due to ester cleavage. Stable in acidic to neutral buffers (pH 4–7) for ≥24 hours .
  • Thermal Stability : Decomposes above 150°C. Store at 2–8°C in desiccated environments to prevent moisture-induced degradation .

Advanced Research Questions

Q. How can computational chemistry guide the design of derivatives with enhanced pharmacological properties?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to predict binding affinity to target proteins (e.g., tyrosine kinases). Substituents at the 4-hydroxyphenyl group improve hydrophobic interactions .
  • DFT Calculations : Optimize geometries at the B3LYP/6-311+G(d,p) level to assess electronic properties (e.g., HOMO-LUMO gaps) and reactivity .
  • ADMET Prediction : Tools like SwissADME predict bioavailability; logP <3 enhances solubility .

Q. What strategies resolve contradictions in biological activity data across assay systems?

  • Methodological Answer :
  • Orthogonal Assays : Compare enzyme inhibition (e.g., kinase assays) with cellular viability (MTT assays) to distinguish direct vs. indirect effects .
  • Control Experiments : Use knockout cell lines or competitive inhibitors to validate target specificity .
  • Meta-Analysis : Aggregate data from PubChem and ChEMBL to identify trends in IC50_{50} variability .

Q. How can crystallographic data discrepancies be analyzed for structural validation?

  • Methodological Answer :
  • R-Factor Analysis : Compare reported structures (e.g., CCDC entries) to identify deviations in torsion angles (>5° suggests conformational flexibility) .
  • Hirshfeld Surfaces : Map intermolecular interactions (e.g., hydrogen bonds between hydroxyl and acetamido groups) to assess packing efficiency .

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